molecular formula C8H14N2O4 B2584549 Methyl 2-(morpholine-4-carboxamido)acetate CAS No. 349119-25-1

Methyl 2-(morpholine-4-carboxamido)acetate

Cat. No.: B2584549
CAS No.: 349119-25-1
M. Wt: 202.21
InChI Key: TYKHAKTVSSECOF-UHFFFAOYSA-N
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Description

Methyl 2-(morpholine-4-carboxamido)acetate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a morpholine ring, a common structural motif in drug discovery known to contribute favorable pharmacokinetic properties and is frequently explored for its potential to modulate biological activity . The compound serves as a valuable synthetic intermediate or building block. Researchers utilize this scaffold in the design and synthesis of novel molecules for probing biological pathways and developing new therapeutic agents . For instance, closely related morpholine carboxamide derivatives have been investigated as potent antagonists for the prokineticin receptor, a target for psychiatric and sleep disorders, and as key structural components in the development of capsid assembly effectors for the potential treatment of chronic hepatitis B virus (HBV) infection . The carboxamide linker and ester functional group in its structure provide sites for further chemical modification, making it a versatile precursor for constructing more complex molecules aimed at various biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-(morpholine-4-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)6-9-8(12)10-2-4-14-5-3-10/h2-6H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHAKTVSSECOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholine-4-carboxamido)acetate typically involves the reaction of morpholine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholine-4-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

a. Drug Discovery

Methyl 2-(morpholine-4-carboxamido)acetate has been utilized in the development of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for the synthesis of new drugs. For instance, the compound can serve as a precursor in the synthesis of inhibitors that target specific enzymes involved in disease pathways.

b. Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. Compounds synthesized from this base have shown promising antiproliferative activity against cancer cell lines, with IC50 values indicating effective inhibition compared to established chemotherapeutics like doxorubicin .

c. Antimicrobial Properties

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. These compounds have been tested against strains such as Staphylococcus aureus and Candida albicans, showing potent effects that could lead to new treatments for infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several research studies have documented the effectiveness and versatility of this compound:

StudyFocusFindings
Synthesis of LandiololDemonstrated a method for synthesizing complex pharmaceutical compounds utilizing this compound as a key intermediate.
Anticancer ActivityReported significant antiproliferative effects against HeLa cells, with IC50 values lower than those of standard treatments.
Antimicrobial TestingShowed promising antimicrobial activity against multiple resistant strains, indicating potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carboxamido)acetate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

(a) Methyl 2-(1-((Morpholine-4-carboxamido)methyl)cyclohexyl)acetate

  • Structure : Differs by a cyclohexyl group linked via a methylene bridge to the carboxamide nitrogen.
  • However, the morpholine carboxamide retains hydrogen-bonding capacity.
  • Applications : Likely used in targeted drug delivery systems where lipophilicity and controlled release are prioritized .

(b) Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

  • Structure : Contains a thiazole ring and a sulfonylbenzoyl group attached to morpholine.
  • Key Features : The sulfonyl group increases polarity and acidity, while the thiazole ring may confer antimicrobial or kinase-inhibitory properties.
  • Applications: Potential use in pharmaceuticals targeting enzymes or receptors requiring sulfonamide interactions .

Functional Analogues with Ester Backbones

(a) Methyl 2-[Bis(benzylthio)phosphoryl]acetate

  • Structure : Features a bis(benzylthio)phosphoryl group instead of morpholine carboxamide.
  • Reactivity : Acts as a Horner–Wadsworth–Emmons (HWE) reagent for synthesizing α,β-unsaturated esters with high stereoselectivity.
  • Comparison : The phosphoryl group enhances electrophilicity, enabling carbonyl olefination, whereas the target compound’s carboxamide may limit such reactivity but improve stability .

(b) Methyl 2-phenylacetoacetate

  • Structure : Contains a phenyl and ketone group at the α-position.
  • Applications : Precursor in illicit amphetamine synthesis due to its β-keto ester functionality.
  • Comparison : The absence of a nitrogen heterocycle in this compound reduces polarity, making it less suitable for aqueous-phase reactions compared to morpholine derivatives .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Key Functional Groups Solubility (Predicted) Reactivity/Applications
Methyl 2-(morpholine-4-carboxamido)acetate C₈H₁₄N₂O₄ Ester, morpholine carboxamide Moderate (polar groups) Drug intermediates, hydrogen bonding
Methyl 2-[Bis(benzylthio)phosphoryl]acetate C₁₆H₁₇O₃PS₂ Phosphoryl, benzylthio Low (hydrophobic) HWE reactions, α,β-unsaturated esters
Ethyl 2-[2-[(4-morpholin-4-ylsulfonyl... C₁₈H₂₂N₄O₆S₂ Sulfonyl, thiazole, morpholine High (polar sulfonyl) Enzyme inhibitors, antimicrobials
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ β-Keto ester, phenyl Low (nonpolar) Illicit precursor, ketone chemistry

Biological Activity

Methyl 2-(morpholine-4-carboxamido)acetate (CAS Number: 349119-25-1) is an organic compound known for its diverse biological activities. Its unique molecular structure, characterized by the presence of a morpholine ring and a carboxamide functional group, contributes to its potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Formula: C8H14N2O4
  • Molecular Weight: 202.21 g/mol

Synthesis:
The synthesis typically involves a nucleophilic substitution reaction between morpholine and methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through the attack of the morpholine nitrogen on the carbonyl carbon of methyl chloroacetate.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular signaling pathways. The compound can bind to specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in various therapeutic contexts, including:

  • Enzyme Inhibition: It inhibits enzymes by binding to their active sites.
  • Cellular Signaling Interference: It can modulate receptor functions, impacting cellular responses.

Anticancer Activity

Recent studies have shown that this compound has significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
HEPG2 (Liver Carcinoma)0.72
MCF-7 (Breast Cancer)38.5 ± 0.17

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against several bacterial strains, making it a candidate for further development in treating infections.

Bacterial StrainMIC (mg/mL)Reference
Mycobacterium tuberculosis0.9 - 3.0
Escherichia coli>128

Case Studies

  • Antitumor Efficacy in Liver Carcinoma:
    A study evaluated the antitumor activity of this compound against HEPG2 liver carcinoma cells, demonstrating an IC50 value of 0.72 µM, indicating potent cytotoxicity compared to doxorubicin .
  • Antimicrobial Evaluation:
    In vitro assays tested the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis strains, showing promising results with MIC values ranging from 0.9 to 3.0 mg/mL .

Q & A

Q. What are the common synthetic routes for Methyl 2-(morpholine-4-carboxamido)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carboxamide with a methyl ester precursor. A standard approach includes:

  • Esterification : Reacting 2-aminoacetic acid derivatives with methanol in the presence of sulfuric acid as a catalyst .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the morpholine carboxamide moiety to the acetate backbone .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the morpholine ring (δ 3.6–3.8 ppm) and ester carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves 3D conformation; programs like SHELXL refine hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₅N₂O₄⁺) .

Q. How should researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Aliquot and store at –20°C under anhydrous conditions to prevent ester hydrolysis .
  • Handling : Use desiccants in vials and minimize exposure to moisture. Confirm purity via HPLC before use in assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Methodological Answer:

  • Data Collection : Use CuKα radiation (λ = 1.54184 Å) and refine with SHELXL to model hydrogen bonds (e.g., N–H⋯O interactions at ~2.8–3.0 Å) .
  • Validation : Cross-check with Mercury (CCDC) to ensure geometric plausibility. Asymmetric unit analysis can reveal dimerization via intermolecular bonds .

Q. How should contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be addressed?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to rule out non-specific effects .
  • Structural Analogues : Synthesize derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate pharmacophore contributions .
  • Replicate : Use orthogonal assays (e.g., SPR for binding, fluorometric assays for enzymatic activity) .

Q. What computational strategies predict substituent effects on the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron-withdrawing/donating effects of substituents (e.g., morpholine’s electron-rich oxygen) .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to predict hydrolysis rates of the ester group .

Q. How to design multi-step syntheses for derivatives with enhanced bioactivity?

Methodological Answer:

  • Retrosynthesis : Break the molecule into morpholine-4-carboxamide and methyl ester precursors. Introduce diversity via Ugi or Passerini reactions .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amine groups during coupling steps .
  • Scale-Up : Optimize for atom economy using flow chemistry or microwave-assisted synthesis .

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